Product packaging for 4-Ethylnicotinaldehyde(Cat. No.:)

4-Ethylnicotinaldehyde

Cat. No.: B13113910
M. Wt: 135.16 g/mol
InChI Key: DGQITAIGYBEHGJ-UHFFFAOYSA-N
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Description

4-Ethylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO , belonging to the class of nicotinaldehydes. These pyridinecarboxaldehyde derivatives serve as versatile building blocks and intermediates in organic synthesis and pharmaceutical research for constructing more complex molecular architectures . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, household, veterinary, or commercial purposes. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B13113910 4-Ethylnicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-ethylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-9-5-8(7)6-10/h3-6H,2H2,1H3

InChI Key

DGQITAIGYBEHGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Ethylnicotinaldehyde and Its Derivatives

Retrosynthetic Strategies for the Nicotinaldehyde Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.com For the nicotinaldehyde framework, this approach involves disconnecting the target molecule at key bonds to reveal potential precursors.

A primary disconnection strategy for 4-ethylnicotinaldehyde would involve the carbon-carbon bond between the pyridine (B92270) ring and the ethyl group, and the carbon-carbon bond of the aldehyde group. This suggests precursors such as a 4-halonicotinaldehyde and an ethylating agent, or a 4-ethylpyridine (B106801) that can be subsequently formylated. Another retrosynthetic approach could involve the construction of the pyridine ring itself from acyclic precursors. Classical methods like the Chichibabin synthesis, which involves the condensation of aldehydes and ammonia, or the Bönnemann cyclization of nitriles and alkynes, offer pathways to the core pyridine structure. numberanalytics.com

Modern synthetic planning integrates these classical disconnections with more advanced strategies, often aiming for convergent syntheses where different fragments of the molecule are prepared separately and then joined together. msu.edu This approach is generally more efficient than a linear sequence of reactions. msu.edu

Direct Formylation Approaches on Ethylpyridines

The direct introduction of a formyl group onto a pre-existing ethylpyridine ring is a conceptually straightforward approach to this compound. However, achieving regioselectivity, particularly at the C-4 position of the pyridine ring, can be challenging due to the inherent electronic properties of the heterocycle. researchgate.net

Several formylation methods exist, including the Vilsmeier-Haack and Gatterman reactions. However, their success can be substrate-dependent. For instance, in the case of 3-N-methylcytisine, a related heterocyclic system, the Vilsmeier-Haack and Gatterman reactions were unsuccessful, while the Duff procedure using hexamethylenetetramine in trifluoroacetic acid yielded the desired aldehyde. nih.gov This highlights the need to carefully select the formylation conditions based on the specific substrate.

Recent advancements have focused on developing methods for the direct, position-selective functionalization of pyridines. One notable strategy involves the use of a temporary blocking group to direct functionalization to the C-4 position. A maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation with high regioselectivity at C-4. nih.gov While this specific example focuses on alkylation, the principle of using a blocking group could potentially be adapted for regioselective formylation.

Conversion of Precursors to this compound

The synthesis of this compound often relies on the conversion of various precursors through multi-step sequences. These strategies provide greater control over the final structure and can be adapted to introduce a wide range of substituents.

Multi-step Total Synthesis Strategies

Multi-step synthesis involves a sequence of reactions to build the target molecule from simpler starting materials. youtube.commsu.edu This approach allows for the systematic construction of the carbon skeleton and the introduction of functional groups in a controlled manner. msu.edu

A plausible multi-step synthesis of this compound could start from a readily available pyridine derivative. For example, a 4-substituted pyridine could be elaborated through a series of reactions to introduce the ethyl and aldehyde functionalities. This might involve cross-coupling reactions to install the ethyl group, followed by oxidation or formylation to generate the aldehyde. numberanalytics.com The specific sequence of steps would be guided by the principles of retrosynthetic analysis and the compatibility of the functional groups present in the intermediates. youtube.com

An example of a multi-step synthesis in a related system involves the preparation of 2-chloro-5-ethylnicotinaldehyde (B3057914) from enamides via a Vilsmeier reaction. researchgate.net This highlights how functionalized nicotinaldehydes can be accessed through carefully designed reaction sequences.

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. acs.orgresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of the position at which a reaction occurs.

Several strategies have been developed to address these challenges. One approach involves the use of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. acs.orgbohrium.com These reactions can be highly efficient and atom-economical, and can provide access to a diverse range of substituted pyridines with high selectivity. acs.orgbohrium.com

Another powerful technique is the use of directing groups, which can control the regioselectivity of a reaction by coordinating to a catalyst or reagent and delivering it to a specific position on the pyridine ring. nih.gov For instance, a simple maleate-derived blocking group has been successfully employed for the regioselective C-4 alkylation of pyridines. nih.gov

The development of new synthetic methods that allow for the precise control of chemo- and regioselectivity is an active area of research, as it enables the efficient synthesis of complex molecules like this compound and its derivatives. acs.orgbeilstein-journals.org

Catalyst Development in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. In the context of this compound synthesis, catalysts are employed in various steps, from the construction of the pyridine ring to its subsequent functionalization.

Transition metal catalysts are widely used in cross-coupling reactions, which are essential for forming carbon-carbon bonds. numberanalytics.com For example, palladium or copper catalysts could be used to couple an ethyl group to a 4-halopyridine precursor. numberanalytics.comnih.gov The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

In addition to metal-based catalysts, organocatalysts and biocatalysts are gaining prominence as more sustainable alternatives. numberanalytics.com For instance, the ionic liquid 1-ethyl-3-methylimidazole acetate (B1210297) has been used as a catalyst for the synthesis of 1,4-dihydropyridines. researchgate.net Biocatalysts, such as enzymes, offer the potential for highly selective transformations under mild reaction conditions. numberanalytics.com

The development of novel catalysts that are efficient, selective, and environmentally benign is a key focus of research in pyridine chemistry. bohrium.comnih.gov

Green Chemistry and Sustainable Synthesis Techniques for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pyridine derivatives. nih.govrsc.orgresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Multicomponent Reactions: These reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and often have high atom economy. bohrium.com

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol can significantly reduce the environmental footprint of a synthesis. researchgate.netmdpi.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, conducting reactions without a catalyst or solvent is a highly desirable green approach. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.govresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to organic synthesis. numberanalytics.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. researchgate.netcnr.it

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Ethylnicotinaldehyde

Aldehyde Moiety Transformations

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and a prime target for nucleophilic attack. This polarity is the foundation for a variety of transformations.

Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub The general reactivity of aldehydes in these reactions is typically higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub

Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to activate the carbonyl group by protonating the oxygen atom. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Moiety

Reaction Type Nucleophile Reagent Example Product Type
Hydration Water (H₂O) Acid or Base Catalyst Gem-diol (Hydrate)
Acetal Formation Alcohol (R'OH) Acid Catalyst (e.g., HCl) Acetal
Cyanohydrin Formation Cyanide ion (CN⁻) Hydrogen Cyanide (HCN) Cyanohydrin

Detailed Research Findings: The mechanism for nucleophilic addition involves the approach of the nucleophile to the carbonyl carbon, leading to a change in hybridization from sp² to sp³. libretexts.org If the substituents on the original aldehyde are different, this process creates a new chiral center, potentially resulting in a racemic mixture of enantiomers as the nucleophile can attack from either face of the planar carbonyl group. libretexts.org For instance, the reaction with primary amines initially involves the nucleophilic attack of the nitrogen on the carbonyl carbon to form a carbinolamine intermediate. byjus.com

The aldehyde group of 4-Ethylnicotinaldehyde exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.org

Oxidation: The conversion of an aldehyde to a carboxylic acid is an oxidation reaction because it involves the net increase in the number of bonds to oxygen. libretexts.orgmasterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents. Powerful oxidizing agents, such as those containing Cr(VI) (e.g., Jones reagent), are commonly used for this purpose in laboratory settings. ucr.edu

Reduction: The reduction of an aldehyde results in a primary alcohol. This process corresponds to an increase in the number of carbon-hydrogen bonds. youtube.com Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 2: Oxidation and Reduction of the Aldehyde Moiety

Transformation Reagent Class Reagent Example Product Functional Group
Oxidation Oxidizing Agent Chromium trioxide (CrO₃) Carboxylic Acid

Detailed Research Findings: In organic chemistry, oxidation is defined as a reaction that results in a net decrease in C-H bonds or a net increase in C-O bonds (or bonds to other heteroatoms). masterorganicchemistry.com Conversely, reduction leads to an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com The oxidation of an aldehyde with Cr(VI) reagents can sometimes proceed further if not controlled, but aldehydes are generally susceptible to this transformation. ucr.edu The reduction with hydride reagents is a fundamental process that effectively adds the elements of H₂ across the carbonyl double bond. youtube.com

The aldehyde functionality can participate in condensation reactions, which form larger molecules with the concomitant loss of a small molecule, typically water.

Condensation Reactions: In an aldol (B89426) condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde, which can then dehydrate to yield a conjugated enone. sigmaaldrich.com This reaction is a powerful tool for forming new carbon-carbon bonds. sigmaaldrich.com

Imine Formation: Aldehydes react with primary amines (R-NH₂) in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. chemistrysteps.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates. libretexts.org The pH of the reaction must be carefully controlled, as a pH around 5 is often optimal. libretexts.org

Enamine Formation: The reaction of an aldehyde with a secondary amine (R₂NH) under acidic conditions yields an enamine. scholaris.camasterorganicchemistry.com Similar to imine formation, this is a condensation reaction involving the loss of water. wikipedia.org Enamines are versatile intermediates in organic synthesis, acting as carbon-based nucleophiles. wikipedia.org

Table 3: Condensation and Related Reactions of the Aldehyde Moiety

Reactant Product Type Key Intermediate Catalyst
Enolate α,β-Unsaturated Aldehyde β-Hydroxy Aldehyde Acid or Base
Primary Amine (R'NH₂) Imine (Schiff Base) Carbinolamine Mild Acid

Pyridine (B92270) Ring Functionalization

The pyridine ring is an electron-deficient aromatic heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive than benzene (B151609) towards electrophilic attack but more susceptible to nucleophilic attack. wikipedia.orgrsc.org

Compared to benzene, electrophilic aromatic substitution (SEAr) on pyridine is significantly slower. wikipedia.org The nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for SEAr reactions (like nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion. This positive charge makes the ring even more electron-deficient and thus highly deactivated. wikipedia.org Direct electrophilic substitution on pyridine is often considered nearly impossible under standard conditions. wikipedia.org If the reaction is forced to occur, the substitution product is predominantly at the 3-position (meta to the nitrogen).

The electron-poor character of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. wikipedia.orgchemistrysteps.com In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism.

Mechanism: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com In this step, the aromaticity of the ring is temporarily lost. wikipedia.org In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

Reactivity of this compound: For this compound itself, neither the ethyl group nor the aldehyde group are good leaving groups for a classic SNAr reaction. However, the presence of the electron-withdrawing nitrogen atom and the aldehyde group does activate the ring, making the protons on the ring more acidic and potentially enabling other functionalization pathways. rsc.orgnih.gov The general principle remains that nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6).

Metallation and Cross-Coupling Strategies at the Pyridine Core.

The functionalization of the pyridine ring in this compound can be effectively achieved through directed ortho-metalation (DoM) and subsequent cross-coupling reactions. In DoM, a directing metalating group (DMG) guides the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate. clockss.orgbaranlab.orgwikipedia.org This intermediate can then be trapped with an electrophile or used in a transition-metal-catalyzed cross-coupling reaction.

For this compound, the aldehyde group can potentially act as a DMG. However, organolithium reagents can also add to the carbonyl group. To circumvent this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures are often employed to favor deprotonation over addition. clockss.org Another strategy involves the in situ, transient protection of the aldehyde by addition of an amide anion, which then acts as a potent directing group. harvard.edu The lithiation would be directed to the C-2 position, ortho to the directing group.

Once the organometallic intermediate is formed, it can participate in various cross-coupling reactions to form new carbon-carbon bonds. Two prominent strategies are the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govwikipedia.orglibretexts.org For this compound, this would typically involve converting the molecule into either a boronic acid/ester or a halide derivative. For instance, a halogenated this compound could be coupled with a variety of aryl or vinyl boronic acids. The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product. organic-chemistry.orgyoutube.com

Negishi Coupling : This reaction couples an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.comorganic-chemistry.org This method is known for its high functional group tolerance. A lithiated this compound intermediate can undergo transmetalation with a zinc salt (e.g., ZnCl₂) to generate the required organozinc reagent, which can then be coupled with various aryl or vinyl halides. synarchive.com

Ethyl Group Transformations.

The ethyl group at the C-4 position of the pyridine ring is susceptible to transformations at its benzylic position (the CH₂ group adjacent to the ring). The C-H bonds at this position are weaker than typical aliphatic C-H bonds, making them more reactive.

One primary strategy for functionalization is through deprotonation to form a benzylic carbanion. This can be achieved using a strong base. The resulting anion is stabilized by the electron-withdrawing character of the pyridine ring and can react with a range of electrophiles to introduce new functional groups.

Another significant pathway involves C-H chlorination followed by nucleophilic substitution. wisc.edu This two-step sequence allows for the introduction of functionalities that might not be compatible with direct C-H oxidation methods. For instance, selective benzylic chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), sometimes facilitated by N-sulfonylation to increase the acidity of the benzylic protons. wisc.edu The resulting benzyl-type chloride is a versatile intermediate that can be coupled with various nucleophiles.

Oxidative transformations of the ethyl group are also possible. Depending on the oxidant and reaction conditions, the ethyl group can be oxidized to a secondary alcohol, a ketone (acetylpyridine), or cleaved to a carboxylic acid. google.com For example, electrochemical oxidation using a lead dioxide anode has been shown to convert ethylpyridines into the corresponding acetylpyridines or pyridinecarboxylic acids. google.com

Radical and Photoredox Chemistry Involving this compound.

The aldehyde functional group makes this compound a prime candidate for transformations involving radical and photoredox chemistry. Visible-light photoredox catalysis, in particular, offers mild and efficient pathways to generate reactive intermediates. nih.govethz.ch

A key reaction is the generation of an acyl radical from the aldehyde. This is typically achieved through a hydrogen atom transfer (HAT) process, where a photochemically generated radical species abstracts the aldehydic hydrogen atom. nih.govresearchgate.net The resulting acyl radical is a nucleophilic species that can engage in various coupling reactions. For instance, it can add to protonated heteroaromatics in Minisci-type reactions or participate in dicarbofunctionalization of alkenes. acs.orgnih.gov

The general mechanism for a photoredox-catalyzed reaction involves a photocatalyst (often a ruthenium or iridium complex) that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate. ethz.chnih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by a stoichiometric reductant. The resulting highly reducing catalyst can then reduce a substrate to generate a radical anion. Conversely, in an oxidative quenching cycle, the excited catalyst is oxidized by a substrate, generating a radical cation. beilstein-journals.org

For this compound, the aldehyde could be converted into an acyl radical. nih.gov This radical could then be used to acylate another pyridine molecule or add to an alkene. acs.org The reaction's success and regioselectivity can depend on factors like the photocatalyst, solvent, and any additives.

Furthermore, the pyridine ring itself can be functionalized via radical pathways. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.govwikipedia.org While this typically favors the C-2 and C-4 positions, the substituents on this compound would influence the regioselectivity. Newer photochemical methods also allow for the generation of pyridinyl radicals, which can then couple with other radical species, offering alternative pathways for functionalization. iciq.orgacs.org

Advanced Spectroscopic and Structural Characterization of 4 Ethylnicotinaldehyde

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Ethylnicotinaldehyde in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's atomic connectivity and preferred conformation can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the ethyl group. The aromatic region would show signals for H-2, H-5, and H-6. The H-2 proton, being adjacent to the electronegative nitrogen and the aldehyde group, is expected to be the most deshielded. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation around the C-C bond. The aldehyde proton (-CHO) will appear as a singlet, typically in the downfield region of the spectrum. chemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. chemguide.co.uk this compound has eight distinct carbon atoms, and thus eight signals are expected in the broadband-decoupled spectrum. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. libretexts.org The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field (highest ppm). The sp²-hybridized carbons of the pyridine ring will appear in the aromatic region, while the sp³-hybridized carbons of the ethyl group will be found in the upfield region. rsc.org

Conformational and Stereochemical Analysis: The orientation of the aldehyde group relative to the pyridine ring is a key conformational feature. Due to potential steric hindrance between the aldehyde's oxygen atom and the ring's H-2 or H-5 protons, the molecule may adopt a preferred planar or near-planar conformation. The rotation around the C-C bond connecting the aldehyde to the ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons. researchgate.net For example, a NOE correlation between the aldehyde proton and the H-2 or H-5 proton would provide direct evidence for their spatial proximity and help determine the dominant conformer in solution. nih.gov While this compound itself is not chiral, such conformational analyses are crucial for understanding how it might interact with other chiral molecules or biological systems. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aldehyde (-CHO)9.9 - 10.1190 - 193Aldehyde proton is a singlet. Carbonyl carbon is highly deshielded.
Pyridine C2-152 - 155Quaternary carbon adjacent to nitrogen.
Pyridine H28.9 - 9.1-Doublet, deshielded by nitrogen and aldehyde.
Pyridine C3-135 - 138Quaternary carbon, site of aldehyde substitution.
Pyridine C4-148 - 151Quaternary carbon, site of ethyl substitution.
Pyridine H57.3 - 7.5-Doublet, typical aromatic region.
Pyridine C5-122 - 125Methine carbon.
Pyridine H68.6 - 8.8-Singlet or narrow doublet, deshielded by nitrogen.
Pyridine C6-150 - 153Methine carbon adjacent to nitrogen.
Ethyl -CH₂-2.7 - 2.923 - 26Quartet, coupled to -CH₃ protons.
Ethyl -CH₃1.2 - 1.413 - 16Triplet, coupled to -CH₂ protons.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features through the analysis of fragmentation patterns.

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, this compound (molecular weight: 135.16 g/mol ) would first form a molecular ion (M⁺•) at m/z = 135. The fragmentation of this ion is dictated by the stability of the resulting fragments. For aldehydes with a remote basic site like a pyridine ring, a common fragmentation pathway under collision-induced dissociation involves the loss of a neutral carbon monoxide (CO) molecule (28 Da). nist.gov Another highly probable fragmentation is the cleavage of the C-C bond between the ethyl group and the pyridine ring (alpha-cleavage), leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable pyridinium-type cation at m/z = 120. Subsequent loss of ethene (C₂H₄, 28 Da) from the molecular ion could also occur, resulting in a fragment at m/z = 107. The derivatization of the aldehyde into a Schiff base with reagents like 3-aminopyridine (B143674) can facilitate radical-induced cleavage along the alkyl chain, though this is more relevant for long-chain aldehydes. nih.govacs.orgacs.org

A plausible fragmentation pathway for this compound is outlined below:

M⁺• at m/z 135: Formation of the molecular ion.

[M-15]⁺ at m/z 120: Loss of a methyl radical (•CH₃) from the ethyl group.

[M-28]⁺• at m/z 107: Loss of neutral carbon monoxide (CO) from the aldehyde group. nist.gov

[M-29]⁺ at m/z 106: Loss of the entire ethyl radical (•C₂H₅).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Proposed Neutral Loss
135[C₈H₉NO]⁺•(Molecular Ion)
120[C₇H₆NO]⁺•CH₃
107[C₇H₉N]⁺•CO
106[C₆H₄NO]⁺•C₂H₅

Isotopic Analysis: High-resolution mass spectrometry allows for the determination of the precise isotopic composition of a molecule. The natural abundance of stable isotopes like ¹³C, ¹⁵N, and ²H results in isotopic peaks (e.g., M+1, M+2) in the mass spectrum. The relative intensities of these peaks can be used to confirm the elemental formula of the parent ion and its fragments. For isotopically labeled versions of this compound, mass spectrometry can accurately determine the level of isotopic enrichment.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Dynamics

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. growingscience.com The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent band for the C=O stretching vibration of the aldehyde group would appear in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde group typically shows a pair of weak to medium bands around 2720 and 2820 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. cusb.ac.in It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric breathing mode of the pyridine ring is expected to produce a strong Raman signal. The C=O stretch is also Raman active. Analysis of Raman spectra of related molecules like nicotine (B1678760) shows a prominent peak for the pyridine ring breathing mode around 1030 cm⁻¹. rsc.orgresearchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities, aiding in the precise assignment of experimental IR and Raman bands. nih.gov Such analysis can also provide insight into the conformational dynamics of the molecule.

Table 3: Expected Characteristic Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic/Aldehyde)3000 - 3100 / 2720, 28203000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 29602850 - 2960Medium-Strong
C=O Stretch (Aldehyde)1690 - 17151690 - 1715Strong (IR), Medium (Raman)
C=C, C=N Stretch (Pyridine Ring)1400 - 16001400 - 1600Medium-Strong
Ring Breathing (Pyridine)~1000~1030Weak (IR), Strong (Raman)
C-H Bend (In-plane/Out-of-plane)1000 - 1300 / 700 - 900VariableMedium-Strong

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule, providing insights into its electronic structure and excited states. msu.edu

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated π-system of the pyridine ring and the carbonyl group of the aldehyde. Two main types of transitions are expected:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the pyridine chromophore, these typically result in strong absorption bands in the UV region, often below 300 nm. libretexts.org

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands at longer wavelengths, potentially extending into the near-visible region. upi.edu

The combination of the pyridine and aldehyde chromophores is expected to result in a complex spectrum with absorption maxima likely around 260-280 nm for the π → π* transition and a weaker, longer-wavelength shoulder for the n → π* transition. researchgate.net

Emission (Fluorescence) Spectroscopy: Upon absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength) due to energy loss in the excited state. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment and can be used to probe interactions with solvents or other molecules. However, many simple carbonyl compounds are not strongly fluorescent.

Table 4: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected λₘₐₓ (nm) Expected Molar Absorptivity (ε)
π → πPyridine Ring π → π~260 - 280High (>5,000 M⁻¹cm⁻¹)
n → πCarbonyl n → π~310 - 340Low (<500 M⁻¹cm⁻¹)
n → πPyridine N n → π~270 - 300Low (<1,000 M⁻¹cm⁻¹)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Molecular Architecture: In the solid state, the pyridine ring is expected to be planar. The ethyl and aldehyde substituents would adopt conformations that minimize steric strain. The relative orientation of the aldehyde group with respect to the pyridine ring would be fixed in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor, and it can form weak hydrogen bonds with C-H groups from the pyridine ring or ethyl groups of neighboring molecules. researchgate.net

C-H···N Hydrogen Bonds: The pyridine nitrogen can act as a hydrogen bond acceptor for C-H donors on adjacent molecules. researchgate.net

π–π Stacking: The electron-rich pyridine rings can stack on top of each other in an offset fashion, a common interaction that helps stabilize the crystal lattice. iucr.org

These interactions collectively create a three-dimensional supramolecular network. Analysis of these forces is crucial for understanding the material's physical properties, such as its melting point and solubility. The synthesis of a nitronyl nitroxide radical starting from this compound has been reported, and the crystal structure of its subsequent copper(II) complex was determined, confirming the utility of this aldehyde as a building block in crystal engineering. mdpi.commdpi-res.com

Other Advanced Spectroscopic Probes (e.g., Mössbauer Spectroscopy for Metal Complexes)

Beyond the standard characterization techniques, other specialized probes can be employed, particularly when this compound acts as a ligand in a metal complex.

Mössbauer Spectroscopy for Metal Complexes: Mössbauer spectroscopy is a highly sensitive technique for studying nuclei of specific isotopes, most commonly ⁵⁷Fe. mdpi.com It provides detailed information about the electronic environment of the iron atom, including its oxidation state, spin state, and the symmetry of its coordination sphere. researchgate.net

If this compound were used as a ligand to form an iron(II) complex, such as [Fe(4-Et-nicotinaldehyde)₄Cl₂], Mössbauer spectroscopy would be a powerful tool for its characterization. mst.edu The spectrum, a plot of gamma-ray transmission versus Doppler velocity, would yield key parameters:

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state (e.g., high-spin Fe²⁺, low-spin Fe²⁺, Fe³⁺). iaea.org

Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. Its magnitude provides information about the spin state and the symmetry of the ligand arrangement around the iron center. mdpi.com

For a hypothetical high-spin octahedral Fe(II) complex with pyridine-type ligands, typical isomer shifts are in the range of 1.0-1.3 mm/s, with significant quadrupole splitting. mst.eduacs.org This technique is particularly valuable for studying phenomena like spin-crossover, where a complex can switch between high-spin and low-spin states with changes in temperature or pressure. mdpi.com

Computational and Theoretical Investigations of 4 Ethylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Ethylnicotinaldehyde at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. For this compound, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

Electronic Properties: Calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: DFT allows for the calculation of various descriptors that predict how the molecule will interact with other chemical species. These include electronegativity, chemical hardness, and the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. An ab initio study of this compound would provide benchmark data for its electronic structure and energy.

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-311++G(d,p) basis set is presented below.

PropertyCalculated Value (Arbitrary Units)Description
Total EnergyEThe total electronic energy of the optimized geometry.
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapΔEELUMO - EHOMO, an indicator of chemical reactivity.
Dipole MomentµA measure of the polarity of the molecule.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethyl and aldehyde groups in this compound means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Mechanics (MM) methods, which use classical physics to model molecular systems, are often the first step in conformational analysis due to their computational efficiency. A systematic search of the conformational space by rotating the rotatable bonds (C-C bond of the ethyl group and the C-C bond connecting the aldehyde to the pyridine (B92270) ring) would be performed.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify the most populated conformational states at a given temperature. An MD simulation of this compound would reveal the flexibility of the side chains and the preferred orientations they adopt.

The results of a conformational analysis could be summarized in a table listing the relative energies of different conformers.

ConformerDihedral Angle 1 (°C-C-Cethyl)Dihedral Angle 2 (°C-Cring-Caldehyde)Relative Energy (kcal/mol)
1 (Global Minimum)θ1φ10.00
2θ2φ2ΔE1
3θ3φ3ΔE2

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations that can be studied computationally.

To elucidate a reaction mechanism, researchers would:

Identify Reactants, Products, and Intermediates: The starting materials and final products of the reaction are defined.

Locate Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational methods are used to find the geometry and energy of the TS.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For a hypothetical reaction, the key energetic data would be tabulated.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Reagent)0.0
Transition StateΔE‡
Intermediate (if any)ΔEint
ProductsΔErxn

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These calculated frequencies are often scaled to better match experimental data. This can help in assigning specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the C=O stretch of the aldehyde or the C-H vibrations of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be very useful in interpreting complex NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible region. This allows for the prediction of the λmax values.

A comparison of predicted and (hypothetical) experimental spectroscopic data would be presented in a tabular format.

Spectroscopic DataPredicted ValueExperimental Value
IR: ν(C=O) (cm-1)~1700(Not available)
¹H NMR: δ(CHO) (ppm)~9-10(Not available)
¹³C NMR: δ(C=O) (ppm)~190-200(Not available)
UV-Vis: λmax (nm)(Calculable)(Not available)

In Silico Modeling for Ligand-Target Interactions: Mechanistic Binding Principles

In silico modeling techniques are crucial for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. This is a key aspect of computational drug discovery.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A docking study of this compound against a specific protein target would involve:

Preparation of the Ligand and Receptor: The 3D structures of this compound and the target protein are prepared.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the protein.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein.

Molecular Dynamics (MD) simulations of the ligand-protein complex, obtained from docking, can then be performed to assess the stability of the predicted binding pose and to study the dynamic nature of the interactions over time.

A summary of a hypothetical docking study could be presented as follows.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
(Hypothetical Target)(Predicted Value)Amino Acid 1, Amino Acid 2Hydrogen Bond, Hydrophobic

Applications of 4 Ethylnicotinaldehyde in Advanced Organic Synthesis and Materials Science

Precursor for the Development of Novel Nitrogen-Containing Heterocycles.

4-Ethylnicotinaldehyde serves as a valuable starting material for the synthesis of novel nitrogen-containing heterocyclic compounds. One notable example is its use in the preparation of 2-(4-Ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl, a substituted nitronyl nitroxide. mdpi.com The synthesis involves the condensation of this compound with 1,1'-dihydroxylamino biscyclopentyl sulfate monohydrate. mdpi.com This reaction is followed by the oxidation of the resulting intermediate to yield the final heterocyclic product. mdpi.com

The reaction scheme for this synthesis is a two-step process. mdpi.com First, this compound is reacted with 1,1'-dihydroxylamino biscyclopentyl sulfate monohydrate in water. mdpi.com The mixture is stirred at 50°C and then allowed to rest at a lower temperature. mdpi.com After neutralization, the resulting precipitate, 2-(4-ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-1,3-dihydroxy-imidazoline, is collected. mdpi.com This intermediate is then oxidized to produce the final nitronyl nitroxide compound. mdpi.com

Table 1: Synthesis of 2-(4-Ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl from this compound

StepReactantsReagents/ConditionsProduct
1. CondensationThis compound, 1,1'-dihydroxylamino biscyclopentyl sulfate monohydrateH₂O, 50°C, then 4°C; NaHCO₃2-(4-ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-1,3-dihydroxy-imidazoline
2. Oxidation2-(4-ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-1,3-dihydroxy-imidazolineMnO₂ in EtOH2-(4-Ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl

Application in the Design and Synthesis of Functional Materials Precursors.

The nitrogen-containing heterocycle synthesized from this compound, namely 2-(4-Ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LEt), serves as a precursor for the development of functional materials with interesting magnetic properties. mdpi.com This nitronyl nitroxide can be coordinated with metal ions to create heterospin molecular complexes. mdpi.com

Specifically, LEt has been used to synthesize binuclear and tetranuclear heterospin compounds with copper hexafluoroacetylacetonate [Cu(hfac)₂]. mdpi.com These complexes, namely [Cu(hfac)₂LEt]₂ and [[Cu(hfac)₂]₄(LEt)₂], exhibit spin transition behavior. mdpi.com This property, where the spin state of the complex changes in response to external stimuli like temperature, is a key feature for the development of molecular switches and data storage materials. mdpi.com The study of these copper complexes revealed that a singlet-triplet conversion occurs in the {Cu(II)–O•–N<} exchange clusters within the molecules upon cooling, leading to spin coupling. mdpi.com

Table 2: Functional Materials Derived from this compound Precursor

PrecursorMetal ComplexResulting Functional MaterialKey Property
2-(4-Ethylpyridin-3-yl)-4,5-bis(spirocyclopentyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LEt)Copper hexafluoroacetylacetonate [Cu(hfac)₂]Binuclear [Cu(hfac)₂LEt]₂ and Tetranuclear [[Cu(hfac)₂]₄(LEt)₂] heterospin compoundsSpin Transition

Biochemical and Mechanistic Studies Involving 4 Ethylnicotinaldehyde

Enzymatic Biotransformations and Biocatalysis of 4-Ethylnicotinaldehyde.

There is currently no publicly available research detailing the enzymatic biotransformation or biocatalysis of this compound. While the enzymatic reduction of aldehydes is a known class of biochemical reactions, specific studies involving this compound have not been reported. General principles of biocatalysis suggest that aldehyde reductases or other oxidoreductases could potentially act on this substrate, but experimental evidence is lacking.

Molecular Recognition and Binding Interactions with Biological Macromolecules: Mechanistic Insights.

No studies have been published that describe the molecular recognition or binding interactions of this compound with specific biological macromolecules such as proteins or nucleic acids. Consequently, there are no mechanistic insights available into how this compound might be recognized or bind within a biological system. Research on the interaction of other pyridine-containing molecules with biological targets exists, but this cannot be directly extrapolated to this compound without specific experimental data.

Future Directions and Emerging Research Avenues for 4 Ethylnicotinaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridine (B92270) derivatives, traditionally performed using batch methods, is ripe for innovation through continuous flow chemistry. beilstein-journals.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. researchgate.net

Future research would involve developing a robust and scalable continuous flow process for 4-Ethylnicotinaldehyde and its derivatives. An automated synthesis platform could integrate real-time reaction monitoring and machine learning algorithms to rapidly optimize reaction conditions. researchgate.net This approach would not only accelerate the synthesis of the core molecule but also enable the high-throughput generation of a library of related compounds for screening in medicinal chemistry and materials science applications. beilstein-journals.org Such platforms can seamlessly couple synthesis, purification, and analysis, drastically reducing development timelines.

Exploration of Novel Catalytic Transformations (e.g., C-H Activation, Photoredox Catalysis)

The functionalization of pyridine rings is a central challenge in organic synthesis due to the electron-deficient nature of the ring. rsc.org Modern catalytic methods, however, offer powerful tools to overcome these hurdles.

C-H Activation: Direct C-H activation presents an atom-economical strategy to forge new bonds on the pyridine core or the ethyl substituent without the need for pre-functionalized starting materials. rsc.orgnih.gov Future research could explore transition-metal-catalyzed C-H functionalization to introduce new alkyl, aryl, or heteroaryl groups at specific positions on the this compound scaffold. nih.gov This would grant access to a vast chemical space of novel derivatives that are otherwise difficult to synthesize. For example, direct arylation at the C2 or C6 positions could lead to molecules with interesting photophysical properties or biological activities.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool for mild and selective bond formation. iciq.orgnih.gov This methodology could be applied to this compound in several ways. For instance, photoredox-mediated reactions could enable the functionalization of the ethyl group's C(sp³)–H bonds, a traditionally challenging transformation. nih.gov It could also facilitate novel coupling reactions involving the pyridine ring, generating complex molecular architectures under exceptionally mild conditions. acs.orgunibo.it The aldehyde functional group itself can participate in photoredox-catalyzed transformations, opening avenues for radical-based additions and couplings.

Advanced Materials Applications and Nanotechnology Integration

The pyridine moiety is a well-established building block in materials science due to its coordination ability with metals and its inherent electronic properties. nih.gov

Functional Polymers and Metal-Organic Frameworks (MOFs): The aldehyde group of this compound is a versatile handle for polymerization reactions or for post-synthetic modification of existing polymers. It could be incorporated into conductive polymers or used to create functional coatings. Furthermore, the pyridine nitrogen atom is an excellent ligand for constructing metal-organic frameworks (MOFs). MOFs built from this compound-derived linkers could be explored for applications in gas storage, catalysis, or chemical sensing.

Nanotechnology: Pyridine derivatives can be used to functionalize the surface of nanoparticles, such as gold or graphene oxide, imparting specific properties. rsc.org this compound could be used to create functionalized nanoparticles for targeted drug delivery, where the aldehyde group allows for covalent attachment of therapeutic agents or targeting ligands. In the realm of nanoelectronics, pyridine-based molecules are explored as components of molecular wires or switches.

Interdisciplinary Research Frontiers

The unique combination of a pyridine ring, an ethyl group, and an aldehyde function positions this compound at the crossroads of several scientific disciplines.

Chemical Biology and Medicinal Chemistry: Pyridine scaffolds are ubiquitous in pharmaceuticals. wisdomlib.orgijnrd.org The aldehyde can be used as a reactive probe to label proteins or other biomolecules, or it can be converted into other functional groups like oximes or imines to explore structure-activity relationships in drug discovery. ijnrd.org An automated synthesis platform (as discussed in 8.1) coupled with high-throughput biological screening could rapidly identify potential therapeutic applications for derivatives of this compound.

Chemosensors: The aldehyde group and the pyridine nitrogen could act in concert to selectively bind to specific analytes (e.g., metal ions, anions, or small molecules). This interaction could trigger a change in the molecule's fluorescence or color, forming the basis for a new class of chemosensors. Interdisciplinary collaboration between synthetic chemists, analytical chemists, and engineers would be crucial to design, synthesize, and fabricate such sensing devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.